N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(methylthio)nicotinamide
Description
N-(2-(7-Fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(methylthio)nicotinamide is a synthetic small molecule featuring a benzo[f][1,4]oxazepine core fused with a nicotinamide derivative. The compound’s structure includes a 7-fluoro-substituted benzoxazepine ring system, an ethyl linker, and a 2-(methylthio)nicotinamide moiety.
Properties
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-methylsulfanylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3S/c1-26-18-14(3-2-6-21-18)17(24)20-7-8-22-10-12-9-13(19)4-5-15(12)25-11-16(22)23/h2-6,9H,7-8,10-11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPSAMZRDIKDEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NCCN2CC3=C(C=CC(=C3)F)OCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(methylthio)nicotinamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazepine ring, which is achieved through a cyclization reaction involving a suitable precursor. The fluoro group is introduced via electrophilic fluorination. Subsequent steps involve the attachment of the ethyl linker and the nicotinamide group through nucleophilic substitution and amidation reactions, respectively. The reaction conditions often require controlled temperatures, inert atmospheres, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography. The use of automated systems and continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(methylthio)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s reactivity or biological activity.
Scientific Research Applications
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(methylthio)nicotinamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and cellular pathways.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism by which N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(methylthio)nicotinamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluoro-substituted oxazepine ring can interact with active sites, potentially inhibiting or modulating enzyme activity. The nicotinamide moiety may also play a role in binding to specific proteins, influencing cellular pathways and biological responses.
Comparison with Similar Compounds
Halogen Substitution (F vs. Cl)
- The target compound and Analog 1 retain fluorine at position 7 of the benzoxazepine ring, which enhances metabolic stability and bioavailability via reduced CYP450-mediated oxidation. In contrast, Analog 2 substitutes chlorine, which increases steric bulk and lipophilicity (Cl’s van der Waals radius: 1.8 Å vs. F: 1.47 Å) .
- Fluorine’s electronegativity may improve target binding through polar interactions, whereas chlorine’s hydrophobicity could enhance membrane permeability.
Side-Chain Variations
- The target compound’s 2-(methylthio)nicotinamide side chain introduces a sulfur atom and aromatic pyridine ring, favoring interactions with cysteine residues or metal ions in enzyme active sites.
- Analog 2’s phenylthio-propanamide (-SPh) offers a bulky aromatic group, which may influence steric hindrance and solubility.
Biological Activity
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(methylthio)nicotinamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, biological mechanisms, and relevant case studies.
Structural Characteristics
The compound features a unique combination of a benzo[f][1,4]oxazepine moiety and a nicotinamide derivative. The presence of a fluorine atom and a methylthio group enhances its pharmacological potential by influencing its interaction with biological targets.
Molecular Formula and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈F₁N₃O₂S |
| Molecular Weight | 367.43 g/mol |
| CAS Number | 2034529-04-7 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the oxazepine structure.
- Introduction of the fluorine substituent.
- Attachment of the methylthio and nicotinamide groups.
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The fluorine atom enhances binding affinity due to its electron-withdrawing properties, while the oxazepine ring may interact with hydrophobic pockets within target sites, modulating their activity.
Pharmacological Profiles
Preliminary studies suggest that compounds within this class exhibit:
- Antitumor activity : Potential to inhibit cancer cell proliferation.
- Anti-inflammatory properties : Ability to modulate inflammatory pathways.
A comparative analysis of similar compounds indicates that modifications in the structure can significantly impact biological efficacy.
Case Studies
- In Vitro Studies : In experiments involving human monocytic U937 cells, compounds similar to the target molecule demonstrated significant inhibition of necroptosis induced by TNF-alpha treatment. For instance, a related compound showed an IC50 value of 200 nM in blocking cell death pathways .
- In Vivo Studies : Animal models have been used to assess pharmacokinetics and bioavailability. One study reported an AUC (Area Under Curve) of 2.2 µg·h/mL and a half-life of 2.9 hours for an analog at a dose of 2 mg/kg .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | IC50 (nM) | Bioavailability (%) | Half-Life (h) |
|---|---|---|---|
| N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin) | 200 | 79 | 11.5 |
| N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[b][1,4]oxazepin) | 32 | 86 | 13.5 |
| N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[e][1,4]oxazepin) | 40 | 72 | 9.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
